[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine
Description
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-6-12-10(7-13(3)4)9(2)11(8)14-5/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLJNUAYBRWEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225244 | |
| Record name | 4-Methoxy-N,N,3,5-tetramethyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049873-48-4 | |
| Record name | 4-Methoxy-N,N,3,5-tetramethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049873-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N,N,3,5-tetramethyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with formaldehyde and dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Omeprazole and Derivatives
Omeprazole (5-methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) shares the 4-methoxy-3,5-dimethylpyridin-2-ylmethyl core but replaces the dimethylamine with a sulfinyl group. Key differences include:
| Property | [(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine | Omeprazole | Ufiprazole (Impurity C) | Omeprazole Sulphone (Impurity D) |
|---|---|---|---|---|
| Substituent (R) | Dimethylamine | Sulfinyl | Sulfanyl (S) | Sulfonyl (SO2) |
| Molecular Weight | ~207 g/mol (calculated) | 345.42 (anhydrous) | Not reported | 377.44 (anhydrous) |
| Solubility | Likely hydrophilic due to amine | Sparingly soluble in H2O, soluble in CH2Cl2 | Similar to omeprazole | Higher polarity due to SO2 |
| Application | Potential intermediate or ligand | PPI (acid inhibition) | Metabolite/impurity | Oxidative metabolite |
- Pharmacological Impact : The sulfinyl group in omeprazole enables covalent binding to gastric H+/K+ ATPase, irreversibly inhibiting acid secretion. In contrast, the dimethylamine in the target compound lacks this electrophilic reactivity, suggesting divergent biological roles .
- Stability : Sulfur oxidation states (e.g., sulfinyl in omeprazole vs. sulfonyl in impurity D) influence metabolic pathways and degradation. The dimethylamine group may enhance stability against oxidation compared to sulfur-containing analogs .
Polymerization Catalyst Ligands
The compound structurally resembles ligands used in atom transfer radical polymerization (ATRP), such as TPMA2 (1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-(pyridin-2-ylmethyl)methanamine) and BPMODA (bis[2-(4-methoxy-3,5-dimethyl)pyridyl-methyl]octadecylamine). Key comparisons:
| Property | This compound | TPMA*2 | BPMODA* |
|---|---|---|---|
| Coordination Sites | One pyridine, one dimethylamine | Three pyridine groups | Two pyridines, one octadecylamine |
| Electronic Effects | Moderate basicity from dimethylamine | Strong π-accepting pyridines | Hydrophobic long-chain alkyl |
| Application | Potential ligand for Cu-mediated catalysis | ATRP catalyst ligand | Stabilizes Cu complexes in emulsions |
- Catalytic Efficiency : TPMA*2’s multiple pyridine groups enhance copper coordination, accelerating polymerization rates. The dimethylamine in the target compound may offer weaker coordination, favoring slower, more controlled reactions .
- Hydrophobicity : BPMODA*’s octadecylamine improves surfactant compatibility in miniemulsions. The target compound’s smaller dimethylamine group may limit its utility in heterogeneous systems .
Research Findings and Implications
Synthetic Utility : The dimethylamine group in this compound could serve as a precursor for quaternary ammonium salts or protonated intermediates in drug synthesis, leveraging its basicity for pH-dependent reactivity .
Biological Activity : Unlike omeprazole’s sulfinyl group, the dimethylamine lacks electrophilicity, precluding covalent target engagement. However, its basicity may facilitate interactions with acidic residues in enzymes or receptors .
Biological Activity
[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine (chemical formula: C₁₁H₁₈N₂O) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a methoxy group and dimethylamine moiety, which contribute to its unique chemical properties and biological interactions.
Biological Activity
The biological activity of this compound is primarily investigated in the context of its interaction with various biomolecules and its potential therapeutic applications. The following sections detail its mechanisms of action, potential therapeutic roles, and relevant case studies.
The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and influencing various biological pathways. It is hypothesized that the compound interacts with neurotransmitter systems and may exhibit effects similar to other pyridine derivatives known for their pharmacological properties.
Potential Therapeutic Applications
- Neuropharmacology : Preliminary studies suggest that this compound could influence neurotransmitter release and uptake, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.
- Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study: Neuropharmacological Effects
A study conducted by Breton et al. explored the neuropharmacological effects of similar pyridine derivatives. The findings suggested that these compounds can enhance synaptic plasticity and improve cognitive functions in animal models, indicating potential applications for cognitive enhancement therapies .
Case Study: Anticancer Properties
Research published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyridine derivatives. The study found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Q & A
Basic: What are the primary synthetic routes for preparing [(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine?
Answer:
The synthesis typically involves functionalization of the pyridine core. A common approach starts with 3,5-dimethyl-4-methoxypyridine, followed by chloromethylation using reagents like thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group. Subsequent nucleophilic substitution with dimethylamine yields the target compound.
- Key Steps :
- Characterization : Confirmation via -NMR (e.g., methyl group signals at δ 2.3–2.5 ppm), FT-IR (C-N stretching at ~1100 cm), and HPLC purity analysis (>98%) ().
Advanced: How can researchers optimize chromatographic methods to resolve this compound from structurally similar impurities?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is widely used. To improve resolution:
- Column Selection : Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase gradient of acetonitrile and phosphate buffer (pH 7.0) ().
- Wavelength Optimization : Detection at 302 nm enhances sensitivity for pyridine derivatives ( ).
- Method Validation : Include system suitability tests for resolution (R > 2.0) between the target compound and impurities like oxidation byproducts (e.g., sulfone derivatives) ().
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- -NMR : Identifies methyl groups (δ 2.2–2.6 ppm), methoxy protons (δ 3.8–4.0 ppm), and pyridine ring protons (δ 6.5–8.0 ppm) ().
- FT-IR : Confirms C-O (methoxy, ~1250 cm) and C-N (amine, ~1100 cm) bonds ().
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 195.1) ().
Advanced: How does this compound function as a ligand in controlled radical polymerization (e.g., ATRP)?
Answer:
The compound acts as a nitrogen-donor ligand in atom transfer radical polymerization (ATRP) when complexed with transition metals like Cu(I)/Cu(II).
- Mechanism : The dimethylamine group coordinates with CuBr, stabilizing the active catalyst species and controlling radical propagation ().
- Applications : Enables synthesis of polymers with low dispersity (Đ < 1.2) when used with monomers like methyl methacrylate ().
- Optimization : Ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (e.g., anisole) are critical for reaction efficiency ().
Basic: What are the stability challenges for this compound under experimental conditions?
Answer:
- Oxidative Degradation : The benzylic methyl group is susceptible to oxidation, forming sulfone or sulfoxide derivatives. Store under inert atmosphere (N) and avoid prolonged exposure to light ().
- pH Sensitivity : Degrades in acidic conditions (pH < 3) due to protonation of the pyridine ring. Use neutral buffers during handling ().
Advanced: How can researchers analyze conflicting data in degradation studies of pyridine-based amines?
Answer:
- Hypothesis Testing : Compare degradation pathways under varying conditions (e.g., temperature, pH) using LC-MS to identify major vs. minor products ().
- Kinetic Modeling : Apply first-order kinetics to quantify degradation rates (e.g., Arrhenius equation for temperature-dependent studies) ().
- Cross-Validation : Use orthogonal methods like -NMR or FT-IR to confirm HPLC findings ().
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Drug Intermediate : Used in synthesizing proton pump inhibitors (e.g., omeprazole derivatives) via sulfoxidation ().
- Enzyme Studies : The pyridine moiety serves as a scaffold for designing enzyme inhibitors targeting H/K-ATPase ( ).
Advanced: What computational methods are used to predict the reactivity of this compound?
Answer:
- DFT Calculations : Predict electron density distribution to identify reactive sites (e.g., benzylic carbon for nucleophilic attacks) ().
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to study metabolic pathways ( ).
Basic: How is polymorphism addressed in the crystallization of this compound?
Answer:
- Solvent Screening : Use polar solvents (e.g., ethanol/water mixtures) to favor thermodynamically stable polymorphs ().
- DSC/TGA : Monitor thermal transitions to identify polymorphic forms ().
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress ().
- Design of Experiments (DoE) : Optimize parameters like temperature, stoichiometry, and mixing rates using factorial designs ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
